Ethyl 2-bromo-3,4-difluorobenzoate
Description
Contextual Significance of Halogenated Benzoates in Organic Synthesis
Halogenated benzoates are a class of organic compounds that are widely utilized as precursors in a variety of chemical transformations. The presence of halogen substituents on the aromatic ring provides reactive handles for cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The ester functionality, in turn, can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding the synthetic utility of these compounds.
Role of Fluorine and Bromine Substituents in Chemical Reactivity and Molecular Architecture
The simultaneous presence of both fluorine and bromine atoms on the benzoate (B1203000) ring imparts a unique reactivity profile to Ethyl 2-bromo-3,4-difluorobenzoate. Fluorine, being the most electronegative element, significantly influences the electronic properties of the benzene (B151609) ring through its strong inductive effect. This can enhance the metabolic stability and binding affinity of molecules containing this moiety, a desirable feature in drug design.
The bromine atom, on the other hand, is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring. The ortho-bromo arrangement relative to the ester group can also influence the conformational preferences of the molecule and direct further chemical transformations.
Historical Context of Fluorinated Aromatic Esters in Academic Investigations
The study of fluorinated organic compounds has a rich history, with early research focusing on the unique properties conferred by fluorine atoms. The introduction of fluorine into aromatic systems was found to dramatically alter their physical, chemical, and biological characteristics. In the mid-20th century, the development of new fluorinating reagents and techniques led to a surge in the synthesis and investigation of a wide array of fluorinated aromatic compounds, including esters. These studies laid the groundwork for the use of fluorinated building blocks in various fields, demonstrating their potential to create molecules with enhanced properties. The exploration of polyhalogenated aromatic esters, such as this compound, represents a continuation of this line of inquiry, seeking to leverage the combined effects of different halogen substituents for the targeted design of functional molecules.
Scope and Objectives of Research on this compound
Research on this compound is primarily driven by its potential as a key intermediate in the synthesis of novel compounds with valuable properties. The main objectives of its study include:
Development of efficient synthetic routes: A primary focus is the straightforward and high-yielding synthesis of the title compound, often starting from its corresponding carboxylic acid, 2-bromo-3,4-difluorobenzoic acid. sigmaaldrich.cnsigmaaldrich.cominnospk.comchemscene.com
Exploration of its reactivity: Investigating its participation in various chemical reactions, particularly palladium-catalyzed cross-coupling reactions, to understand how the electronic and steric environment of the substituted ring affects reaction outcomes.
Application in the synthesis of target molecules: Utilizing this compound as a starting material for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. While specific research on the final applications of this exact compound is not widely published, related structures are integral to the development of new therapeutic agents and functional materials.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1807172-17-3 |
| Molecular Formula | C₉H₇BrF₂O₂ |
| IUPAC Name | This compound |
| Physical Form | Liquid |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Properties of the Precursor Acid: 2-bromo-3,4-difluorobenzoic acid
| Property | Value |
| CAS Number | 170108-05-1 |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Boiling Point | 292.9°C at 760 mmHg |
| Physical Form | Solid |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNHVXSGUWMEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Bromo 3,4 Difluorobenzoate and Its Precursors
Esterification Reactions for Benzoate (B1203000) Formation
The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target molecule. This can be achieved through several methods, primarily direct esterification of the corresponding carboxylic acid or transesterification of another ester.
Direct Esterification Approaches
Direct esterification, often the most straightforward route, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this approach. In the context of Ethyl 2-bromo-3,4-difluorobenzoate synthesis, this would typically involve the reaction of 2-bromo-3,4-difluorobenzoic acid with ethanol (B145695).
A general procedure for such a reaction involves refluxing the carboxylic acid in an excess of the alcohol, which also serves as the solvent, with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of this reversible reaction is driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. For example, a typical laboratory procedure for a similar esterification involves refluxing the carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated H₂SO₄ for several hours. organic-chemistry.org
The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields. For instance, in the esterification of benzoic acid with ethanol, temperatures around 70-80°C are often employed. researchgate.net
Transesterification Methodologies
Transesterification is an alternative method for producing ethyl esters, particularly if the corresponding methyl ester is more readily available or is a byproduct of another process. This reaction involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. For the synthesis of this compound, this would entail the reaction of Mthis compound with ethanol.
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In acid-catalyzed transesterification, a proton source, similar to that in direct esterification, is used to activate the carbonyl group of the starting ester towards nucleophilic attack by the new alcohol. To ensure a high conversion to the desired ethyl ester, a large excess of ethanol is typically used as the solvent.
Base-catalyzed transesterification, often employing an alkoxide such as sodium ethoxide (NaOEt), is also a common method. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the ethoxide ion to the carbonyl carbon of the methyl ester, followed by the elimination of the methoxide (B1231860) ion.
Catalytic Esterification Systems for Yield Optimization
To enhance the yield and reaction rate of esterification, various catalytic systems have been developed. These range from traditional homogeneous catalysts to more advanced heterogeneous and organocatalytic systems.
For sterically hindered benzoic acids or for reactions where milder conditions are required, alternative catalysts can be employed. Zirconium-based catalysts, for instance, have been shown to be effective for the esterification of benzoic acid derivatives. acs.org These catalysts can be moisture-tolerant, which simplifies the reaction setup.
Ionic liquids have also emerged as efficient catalysts and solvents for esterification reactions. researchgate.net For example, a Brønsted acidic ionic liquid, [PyH][HSO₄], has been used to catalyze the esterification of benzoic acid with methanol, with the yield being dependent on the reaction time. researchgate.net Deep eutectic solvents (DES) represent another class of green catalysts that have shown high activity in the esterification of benzoic acid with various alcohols, including ethanol. dergipark.org.tr In one study, a DES formed from p-toluenesulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) gave a high conversion of benzoic acid to its ethyl ester. dergipark.org.tr
Heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, offer the advantage of easy separation from the reaction mixture and potential for recycling. iiste.org These solid acid catalysts can effectively promote esterification under appropriate conditions.
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Low cost, high reactivity |
| Homogeneous Base | Sodium Ethoxide (NaOEt) | Ethanol solvent | Effective for transesterification |
| Zirconium Complex | Zr(Cp)₂(CF₃SO₃)₂·THF | 80°C, THF solvent | Moisture tolerant |
| Ionic Liquid | [PyH][HSO₄] | 70°C | Dual catalyst-solvent role |
| Deep Eutectic Solvent | p-TSA/BTEAC | 75°C | High conversion, green |
| Heterogeneous Acid | Amberlyst-15 | Varies with substrate | Easy separation, recyclable |
Aromatic Halogenation Strategies for Bromine Introduction
The introduction of a bromine atom at the C-2 position of the 3,4-difluorobenzoic acid core is a key challenge in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents, namely the two fluorine atoms and the carboxylic acid group.
Regioselective Bromination Protocols
The fluorine atoms at positions 3 and 4 are ortho-, para-directing, while the carboxylic acid group at position 1 is a meta-directing group. For the desired 2-bromo product, the bromine must be introduced ortho to the carboxylic acid group and ortho to the fluorine at position 3. This presents a regiochemical challenge, as the positions activated by the fluorine atoms (positions 2, 5, and 6) are in competition.
Direct bromination of 3,4-difluorobenzoic acid with molecular bromine (Br₂) and a Lewis acid catalyst such as ferric bromide (FeBr₃) is a common approach for aromatic bromination. However, controlling the regioselectivity can be difficult and may lead to a mixture of isomers.
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often used for the bromination of activated aromatic rings. nih.gov The regioselectivity of NBS bromination can sometimes be influenced by the solvent and the presence of catalysts. For instance, the use of mandelic acid as a catalyst with NBS in aqueous conditions has been reported to promote highly regioselective aromatic bromination. organic-chemistry.org
Another strategy to achieve regioselectivity is through ortho-lithiation. This involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. For 3,4-difluorobenzoic acid, the carboxylic acid group can direct lithiation to the ortho position (C-2 or C-6). However, the presence of the acidic proton of the carboxylic acid itself complicates this approach, often requiring protection of the carboxylic acid group prior to lithiation.
A plausible, albeit indirect, route to obtain the desired 2-bromo-3,4-difluorobenzoic acid is through a Sandmeyer reaction. organic-chemistry.org This would involve the diazotization of 2-amino-3,4-difluorobenzoic acid followed by treatment with a copper(I) bromide (CuBr) solution. The Sandmeyer reaction is a well-established method for introducing halogens onto an aromatic ring with high regiocontrol, as the position of the halogen is determined by the initial position of the amino group.
| Bromination Method | Reagent(s) | Key Features |
| Direct Bromination | Br₂/FeBr₃ | Standard method, may lack regioselectivity |
| NBS Bromination | NBS, catalyst | Milder, potentially more selective |
| Ortho-lithiation | Organolithium, then Br₂ | High regioselectivity, may require protection |
| Sandmeyer Reaction | NaNO₂, H⁺, then CuBr | High regioselectivity, from amino precursor |
Halogen-Exchange Methodologies
Halogen-exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another. While more common for alkyl halides, under certain conditions, they can be applied to aryl halides. For instance, an aryl iodide could potentially be converted to an aryl bromide. This would require the synthesis of 2-iodo-3,4-difluorobenzoic acid as a precursor. The conversion of an aryl iodide to an aryl bromide is generally not a favored process and would require specific catalytic systems.
A more relevant application of halogen-exchange principles in this context might involve a lithium-halogen exchange. For example, if a dibromo-difluoro-benzene derivative were available, a selective lithium-halogen exchange followed by carboxylation could potentially lead to the desired bromo-difluorobenzoic acid. However, controlling the regioselectivity of such an exchange would be a significant challenge.
Currently, there is limited specific literature on the application of halogen-exchange methodologies for the direct synthesis of this compound or its immediate precursors. The more established routes of direct bromination or the Sandmeyer reaction are generally preferred.
Fluorination Techniques in Difluorobenzene Synthesis
The creation of the difluorobenzene core is a critical step in synthesizing the precursors for this compound. Both nucleophilic and electrophilic fluorination methods are employed to introduce fluorine atoms onto the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing fluorine atoms, especially in industrial-scale synthesis. This approach typically involves the displacement of other halogen atoms, most commonly chlorine, with fluoride (B91410) ions.
One classic SNAr method is the Halex process , where chlorinated aromatic compounds are treated with alkali metal fluorides (like KF) at high temperatures. For instance, the synthesis of difluorobenzene precursors can start from dichlorobenzoyl chlorides. These are heated with potassium fluoride, often in a polar aprotic solvent, to exchange chlorine atoms for fluorine. lumenlearning.com
Another significant route is the Balz-Schiemann reaction , which converts aryl amines into aryl fluorides via diazonium salts. wikipedia.org In this reaction, an arylamine is first diazotized with nitrous acid (HNO₂) in the presence of fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) sources. The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts. lumenlearning.comwikipedia.orgmasterorganicchemistry.com This method is particularly useful for synthesizing specific isomers that might be difficult to obtain otherwise. For example, 1,2-difluorobenzene (B135520) can be prepared from 2-fluoroaniline (B146934) using this reaction. wikipedia.org The key to this reaction is the relative instability of the diazonium salt, which, upon heating, readily undergoes substitution. lumenlearning.com
The reactivity in SNAr reactions is heavily influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the rate of nucleophilic attack. In the context of SNAr, fluoride is a surprisingly effective nucleophile despite the high electronegativity of fluorine. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom already present, stabilizing the negatively charged Meisenheimer intermediate. wikipedia.org
Electrophilic Fluorination Methods
Electrophilic fluorination offers a direct way to introduce fluorine onto an electron-rich aromatic ring. Unlike the other halogens, elemental fluorine (F₂) is often too reactive and difficult to control for direct fluorination, leading to multiple substitutions and poor yields of the desired monofluorinated product. nih.gov
To overcome this, specialized electrophilic fluorinating reagents have been developed. These reagents contain a fluorine atom attached to a highly electronegative atom, typically nitrogen, making the fluorine atom electrophilic. Commonly used reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and cationic reagents such as Selectfluor® (F-TEDA-BF₄). nih.govchemicalbook.com
The mechanism involves the attack of the π-electrons of the benzene (B151609) ring on the electrophilic fluorine atom, forming a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity. chemicalbook.com While powerful, these methods are often used for synthesizing highly specialized molecules and may not be the primary choice for bulk synthesis of simple difluorobenzenes compared to SNAr routes. The choice of reagent is critical, as they vary in their reactivity and selectivity. nih.gov
Organometallic Reagent Mediated Syntheses
Organometallic reagents are indispensable tools for the functionalization of aromatic rings, allowing for the introduction of various substituents with high regioselectivity. Lithium and Grignard reagents are central to the synthesis of precursors for this compound.
Application of Lithium Reagents (e.g., n-Butyllithium) for Functionalization
Organolithium reagents, particularly n-butyllithium (n-BuLi), are powerful bases and nucleophiles used for deprotonation (lithiation) or halogen-metal exchange on aromatic rings. innospk.comias.ac.in These reactions generate aryllithium intermediates that can be trapped with various electrophiles to introduce new functional groups. chemicalbook.com
A key synthetic step towards 2-bromo-3,4-difluorobenzoic acid involves the lithiation of a suitably substituted difluorobenzene. For example, a common strategy for preparing substituted benzoic acids is the reaction of an aryllithium species with carbon dioxide (in the form of dry ice). chemicalbook.comepfl.ch A plausible route to the precursor 2-bromo-3,4-difluorobenzoic acid would be the ortho-lithiation of 1-bromo-2,3-difluorobenzene (B1273032) followed by carboxylation. The regioselectivity of lithiation is directed by the existing substituents on the ring; fluorine is an effective ortho-directing group. organic-chemistry.org
Alternatively, a halogen-metal exchange reaction can be employed. Starting with a di-bromo substituted precursor like 1,4-dibromo-2,5-difluorobenzene, treatment with one equivalent of n-BuLi at low temperatures (e.g., -78 °C) can selectively replace one bromine atom with lithium. chemicalbook.comepfl.ch This newly formed aryllithium species can then react with an electrophile. This method is often preferred for its high regioselectivity, as the bromine-lithium exchange is typically faster than deprotonation of an aromatic C-H bond. chemicalbook.com However, side reactions can occur, and transmetalation of the aryllithium intermediate to an arylzinc species has been shown to improve yields in subsequent bromination reactions by creating a more stable intermediate.
| Reaction Type | Starting Material | Reagent | Intermediate | Product | Reference(s) |
| Halogen-Metal Exchange & Carboxylation | 1,4-dibromo-2,5-difluorobenzene | 1. n-BuLi 2. CO₂ | Aryllithium | 4-bromo-2,5-difluorobenzoic acid | chemicalbook.com, epfl.ch |
| Ortho-lithiation & Bromination | Bromoarenes | 1. n-BuLi/LDA 2. Br₂ | Aryllithium | 1,2-Dibromoarenes | |
| Ortho-lithiation & Carboxylation | 1-Chloro-4-fluorobenzene | 1. BuLi/t-BuOK 2. CO₂ | Aryllithium | 5-Chloro-2-fluorobenzoic acid | organic-chemistry.org |
Grignard Reagent Utilization in Ester Transformations
Grignard reagents (R-MgX) are powerful nucleophiles widely used in organic synthesis. chemicalbook.com While they are crucial for forming carbon-carbon bonds, their typical reaction with esters like this compound leads to transformations of the ester group rather than its synthesis.
When an ester reacts with a Grignard reagent, it undergoes two successive nucleophilic additions. The first addition results in the formation of a ketone intermediate after the elimination of the alkoxy group (e.g., ethoxide). chemicalbook.comorgsyn.org This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemicalbook.com After an acidic workup, the final product is a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added to the original carbonyl carbon. organic-chemistry.orgresearchgate.net It is not possible to stop the reaction at the ketone stage when using Grignard reagents. chemicalbook.com
Therefore, while Grignard reagents are fundamental in organic chemistry, their utility in the context of this compound lies in potential subsequent transformations of the ester functional group, rather than in the primary synthesis of the target molecule itself.
Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Transition metal catalysis, particularly with palladium and copper, provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex aromatic molecules.
The Sandmeyer reaction is a classic example that utilizes copper(I) salts (e.g., CuBr, CuCl, CuCN) to convert aryl diazonium salts into aryl halides or nitriles. masterorganicchemistry.comnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov An amino group on the aromatic ring can be converted into a diazonium salt, which is then displaced by a bromide using CuBr to introduce the bromine atom at a specific position. google.com This is a highly valuable method for producing substitution patterns that are not accessible through direct electrophilic aromatic substitution. google.com
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are also relevant. In these reactions, a bromo-substituted difluorobenzene can act as the electrophilic partner, coupling with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. chemicalbook.com Furthermore, palladium-catalyzed carbonylation reactions can convert aryl halides into carboxylic acids or their derivatives, providing another route to the benzoic acid precursor.
These catalytic methods are prized for their efficiency, selectivity, and tolerance of a wide range of functional groups, making them suitable for the synthesis of complex molecules like pharmaceutical intermediates.
| Reaction | Catalyst/Reagent | Transformation | Significance | Reference(s) |
| Sandmeyer Bromination | CuBr | Ar-NH₂ → Ar-N₂⁺ → Ar-Br | Regiospecific introduction of bromine. | nih.gov, , masterorganicchemistry.com |
| Suzuki-Miyaura Coupling | Pd catalyst | Ar-Br + R-B(OH)₂ → Ar-R | Forms C-C bonds; functionalization of the bromo-arene. | chemicalbook.com |
| Palladium-catalyzed Carbonylation | Pd catalyst, CO | Ar-X → Ar-COOH | Synthesis of the benzoic acid moiety. | |
| Difluoroalkylation | Cu, Pd, or Ni catalyst | Ar-X + "CF₂R" source → Ar-CF₂R | Direct introduction of difluoroalkyl groups. | , |
Palladium-Catalyzed Carbonylative Reactions (e.g., Alkoxycarbonylation)
Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into an organic molecule. Specifically, alkoxycarbonylation allows for the conversion of aryl halides into the corresponding esters using carbon monoxide (CO) and an alcohol. This methodology is highly relevant for the synthesis of this compound from a precursor such as 1,2-dibromo-3,4-difluorobenzene (B3155784).
The general transformation involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. sigmaaldrich.com For the synthesis of the target compound, 1,2-dibromo-3,4-difluorobenzene would be reacted with ethanol and CO. The selectivity of the reaction, targeting only one of the bromine atoms, can often be controlled by carefully tuning the reaction conditions.
The catalytic cycle for such a reaction typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to create an acyl-palladium complex. The final step is the alcoholysis of this intermediate by ethanol, which regenerates the Pd(0) catalyst and produces the desired ethyl ester, this compound. nih.gov The choice of ligands, such as phosphines (e.g., Xantphos), is crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity. sigmaaldrich.comrsc.org
Table 1: Typical Conditions for Palladium-Catalyzed Alkoxycarbonylation
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or other Pd(0)/Pd(II) precursors |
| Ligand | Phosphine (B1218219) ligands (e.g., TPP, Xantphos) |
| CO Source | Carbon monoxide gas (often at atmospheric pressure) |
| Alcohol | Ethanol (for ethyl ester formation) |
| Base | Triethylamine (Et₃N) or other organic/inorganic bases |
| Solvent | Aprotic polar solvents (e.g., DMF, Toluene) |
| Temperature | 80-120 °C |
This table represents generalized conditions and would require optimization for the specific substrate. sigmaaldrich.comnih.gov
C-N Coupling Methodologies
The bromine atom on this compound serves as a key handle for introducing nitrogen-containing functional groups via C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.
This methodology would enable the synthesis of a wide array of N-aryl derivatives from this compound. The reaction typically involves treating the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results by facilitating the key reductive elimination step.
While specific examples for this compound are not prevalent in the literature, the generality of the Buchwald-Hartwig amination suggests its applicability. The reaction would proceed by replacing the bromine atom with a variety of primary or secondary amines, leading to the corresponding 2-(amino)-3,4-difluorobenzoate derivatives.
Suzuki-Miyaura Coupling Variants for Aryl Building Blocks
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov The bromo-substituent of this compound makes it an ideal substrate for this reaction, allowing for the construction of biaryl structures, which are common motifs in pharmaceuticals and functional materials.
In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an arylboronic acid or one of its esters (e.g., pinacol (B44631) esters or organotrifluoroborates) in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.gov
The reaction of this compound with a range of aryl or heteroaryl boronic acids would yield the corresponding ethyl 2-(aryl)-3,4-difluorobenzoate derivatives. The electronic properties of the difluorinated ring can influence the reactivity, but a wide variety of coupling partners are generally compatible.
Table 2: Key Components for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Potassium alkoxyethyltrifluoroborate | Nucleophilic partner nih.gov |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene (B28343)/Water, Dioxane, DMF | Reaction medium |
This table illustrates the general components for a Suzuki-Miyaura reaction.
Other Advanced Synthetic Transformations
Beyond the primary coupling and carbonylation reactions, other advanced synthetic methods can be applied to this compound or its precursors to achieve desired molecular complexity.
Reduction of Ester Functionalities (e.g., Bouveault-Blanc Reduction)
The ethyl ester group of the target molecule can be reduced to a primary alcohol, yielding (2-bromo-3,4-difluorophenyl)methanol. The Bouveault-Blanc reduction is a classic method that uses sodium metal in absolute ethanol to achieve this transformation. However, this method requires harsh conditions and has largely been superseded by modern hydride reagents.
A more common and milder approach for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether. doubtnut.com LiAlH₄ is a powerful reducing agent that efficiently converts esters to primary alcohols. doubtnut.com The reaction involves the nucleophilic attack of hydride ions on the ester's carbonyl carbon. Subsequent workup with water and acid liberates the final alcohol product. This transformation provides a route to a different class of building blocks where the hydroxymethyl group can be used for further functionalization.
Oxidation Reactions on Aromatic Systems
The synthesis of the precursor, 2-bromo-3,4-difluorobenzoic acid, may involve an oxidation step. For instance, if the synthesis starts from a toluene derivative like 1-bromo-2,3-difluoro-4-methylbenzene, the methyl group needs to be oxidized to a carboxylic acid. This is a common transformation in organic synthesis.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for the oxidation of an benzylic methyl group to a carboxylic acid. The reaction is generally robust but can require heating. The resulting 2-bromo-3,4-difluorobenzoic acid can then be esterified, for example through a Fischer esterification with ethanol and a catalytic amount of acid, to yield this compound.
One-Pot Synthetic Strategies for Efficiency Enhancement
For the synthesis of derivatives of this compound, a one-pot procedure could be envisioned. For example, a sequential palladium-catalyzed alkoxycarbonylation followed by a Suzuki-Miyaura coupling could potentially be performed in a single pot. This would involve first forming the ester from a dibromo precursor and then, upon completion, adding the boronic acid and adjusting the catalytic system to promote the C-C bond formation. The development of such a process would require careful optimization of catalysts, ligands, and reaction conditions to ensure compatibility between the different reaction steps. nih.gov
Enzymatic Synthesis Approaches
The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. For the synthesis of this compound, the key transformation is the esterification of the precursor, 2-bromo-3,4-difluorobenzoic acid, with ethanol. Lipases are the most prominent class of enzymes for this type of reaction due to their ability to function in non-aqueous media and their lack of a requirement for cofactors. researchgate.netnih.gov
Lipase-catalyzed esterification is a well-documented and industrially significant process. researchgate.net The reaction involves the direct condensation of a carboxylic acid and an alcohol. The choice of lipase (B570770) is critical, with enzymes from different sources exhibiting varying levels of activity and selectivity for specific substrates. Commercially available lipases from species such as Candida rugosa, Rhizomucor miehei, and Burkholderia cepacia are often screened to find the most effective biocatalyst for a particular transformation. nih.gov For instance, in the esterification of various carboxylic acids, lipase from Rhizomucor miehei has demonstrated high efficacy. nih.gov
A significant advancement in enzymatic esterification is the use of aqueous nanomicellar systems. nih.gov This approach allows the reaction to proceed efficiently in water, an environmentally benign solvent. The water-insoluble ester product is sequestered within the hydrophobic cores of the micelles, which drives the reaction equilibrium towards the product and prevents enzymatic hydrolysis. nih.gov This "reservoir effect" can lead to near-quantitative conversion of the acid to the ester. nih.gov
The precursor for the enzymatic synthesis of this compound is 2-bromo-3,4-difluorobenzoic acid, which would be reacted with ethanol in the presence of a suitable lipase.
Process Optimization and Scalability Considerations
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is a critical step in developing a commercially viable synthesis. For the preparation of this compound, this involves systematically varying parameters such as temperature, catalyst loading, solvent, and reactant stoichiometry to maximize yield and purity.
The synthesis typically proceeds via the esterification of 2-bromo-3,4-difluorobenzoic acid. Optimization studies for similar esterifications have shown that several factors are key. In lipase-catalyzed reactions, temperature plays a crucial role; for example, a study on lipase-catalyzed esterification found that 30 °C was the optimal temperature for achieving over 99% conversion, whereas higher or lower temperatures resulted in significantly lower yields. nih.gov The concentration of reactants and the molar ratio of alcohol to acid are also vital parameters to optimize. nih.gov
For non-enzymatic chemical synthesis, optimization would focus on factors like the choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), removal of water to drive the equilibrium, and reaction time. mdpi.com In syntheses involving halogenation of aromatic rings, controlling the regioselectivity is paramount. This often involves careful selection of the halogenating agent, catalyst, and solvent system to direct the substitution to the desired position. Optimization tables are commonly used to systematically explore the reaction space, as illustrated by the optimization of a fluorination reaction where different catalysts, solvents, and additives were screened. researchgate.net
Below is a hypothetical data table illustrating the optimization of the esterification of 2-bromo-3,4-difluorobenzoic acid, based on common practices in process chemistry.
Table 1: Optimization of Esterification Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Acid:Alcohol Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ (5 mol%) | Toluene | 110 (reflux) | 1:5 | 85 |
| 2 | H₂SO₄ (5 mol%) | Toluene | 80 | 1:5 | 72 |
| 3 | p-TSA (10 mol%) | Toluene | 110 (reflux) | 1:5 | 88 |
| 4 | p-TSA (10 mol%) | Toluene | 110 (reflux) | 1:3 | 82 |
| 5 | Rhizomucor miehei Lipase | Toluene | 40 | 1:1.5 | 95 |
| 6 | Rhizomucor miehei Lipase | Heptane | 40 | 1:1.5 | 92 |
This table is illustrative and represents a typical optimization process.
Development of Scalable Synthetic Platforms
Transitioning a synthetic route from a laboratory scale to an industrial platform presents numerous challenges. For a multi-step synthesis of a compound like this compound, scalability requires a robust and efficient process. The synthesis of complex halogenated aromatic acids often involves a sequence of reactions such as nitration, methoxylation, reduction, and diazotization, starting from commercially available materials like tetrafluorobenzoic acid. researchgate.net
Key considerations for developing a scalable platform include:
Starting Material Availability and Cost: The synthetic route must begin with readily available and economically viable starting materials. For instance, syntheses have been developed starting from 2,3,4,5-tetrafluorobenzoic acid or 4-chloro-3,5-difluorobenzonitrile. researchgate.netresearchgate.net
Process Safety: Handling reagents like concentrated nitric and sulfuric acids on a large scale requires strict safety protocols and specialized equipment to manage exothermic reactions. researchgate.net
Purification: The purification of intermediates and the final product must be achievable on a large scale. Methods like distillation, crystallization, and extraction are preferred over chromatographic techniques which are often not feasible for large quantities. googleapis.com
Use of Biocatalysis: As discussed previously, enzymatic methods using lipases are highly attractive for scalable synthesis. researchgate.net They operate under mild conditions, reduce the use of hazardous reagents, and can simplify downstream processing, making them an environmentally and economically advantageous option for industrial production.
The development of a scalable platform for this compound would likely involve a comparative evaluation of a multi-step chemical pathway against a more streamlined biocatalytic esterification process.
Mechanistic Elucidation of Reactions Involving Ethyl 2 Bromo 3,4 Difluorobenzoate
Electron Transfer Processes in Reduction Reactions
The reduction of halogenated aromatic compounds can proceed through various mechanisms, often initiated by an electron transfer (ET) step. For Ethyl 2-bromo-3,4-difluorobenzoate, while direct studies are limited, analogous systems suggest that single-electron transfer from a reductant (chemical or electrochemical) to the aromatic ring is a primary step. This transfer would generate a radical anion.
The stability and fate of this radical anion are influenced by the substituents. The electron-withdrawing fluoro and carboxylate groups would stabilize the radical anion. Subsequent fragmentation of this intermediate would likely involve the cleavage of the carbon-bromine bond, which is typically the weakest point for such fragmentation, to release a bromide ion and form a difluorobenzoyl radical.
In some contexts, particularly those involving a proton source, the reaction may proceed via a concerted proton-electron transfer (CPET) mechanism. nih.govnih.gov In such a pathway, the electron and proton are transferred in a single kinetic step, avoiding the formation of a high-energy radical anion intermediate. nih.gov The bond dissociation free energy (BDFE) of the relevant C-H or O-H bond in the proton donor is a critical parameter in this process. nih.gov For instance, studies on fluorenyl benzoates have shown that C-H bond oxidation can occur through a multi-site concerted proton-electron transfer, a mechanism that could be relevant in certain enzymatic or biomimetic reductions of this compound. nih.gov
Nucleophilic Attack Pathways on the Aromatic Ring and Ester Group
The electronic nature of this compound makes it susceptible to nucleophilic attack at two primary sites: the aromatic ring and the ester carbonyl group.
Nucleophilic Aromatic Substitution (SNAr):
The benzene (B151609) ring of this compound is rendered electron-deficient by the strong inductive effect of the two fluorine atoms and the electron-withdrawing nature of the ethyl carboxylate group. This electronic setup activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism.
Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, which is the most common leaving group in this context. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the ortho and para positions relative to the point of attack. The fluorine and ethyl carboxylate groups, particularly when positioned ortho or para to the bromine, effectively stabilize this negative charge, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.
The rate of SNAr reactions is influenced by the nature of the leaving group. For aryl halides, the reactivity order is often F > Cl > Br > I. masterorganicchemistry.comlibretexts.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attacked carbon more electrophilic. libretexts.org Recent studies using kinetic isotope effects (KIEs) suggest that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. nih.govrsc.org The exact mechanism, whether stepwise, concerted, or borderline, can be influenced by the substrate, nucleophile, and reaction conditions. rsc.org
Nucleophilic Acyl Substitution:
The ester group can undergo nucleophilic acyl substitution, most commonly hydrolysis. Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group, followed by protonation, yields 2-bromo-3,4-difluorobenzoic acid. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon for attack by a weak nucleophile like water.
Electrophilic Activation and Substitution Mechanisms
While the electron-withdrawing substituents on this compound deactivate the ring towards electrophilic aromatic substitution (EAS) compared to benzene, such reactions can still occur under forcing conditions. libretexts.orgnumberanalytics.com The mechanism involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. numberanalytics.comlibretexts.org
The directing effect of the existing substituents determines the position of the incoming electrophile.
Fluorine atoms: Halogens are deactivating yet ortho-, para-directing. libretexts.org Their strong inductive effect withdraws electron density, deactivating the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion when the attack is at the ortho or para position.
Bromo atom: Similar to fluorine, bromine is a deactivating, ortho-, para-director.
Ethyl carboxylate group (-COOEt): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org
Catalytic Cycle Analysis in Transition Metal-Mediated Transformations
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi reactions, which are powerful tools for C-C bond formation. libretexts.orgnih.govorganic-chemistry.org These reactions typically employ a palladium catalyst and follow a general catalytic cycle.
A representative catalytic cycle, for example in a Suzuki coupling, involves three main steps:
Transmetalation: The organopalladium(II) intermediate then reacts with an organoboron compound (in a Suzuki reaction) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. nih.gov Detailed mechanistic studies on related systems, such as the palladium-catalyzed formylation of aryl bromides, have identified key organometallic complexes involved in the cycle. nih.gov For instance, certain carbonylpalladium(0) and hydridopalladium(II) complexes can act as resting states for the catalyst, maintaining a low concentration of the most active species and enhancing catalyst longevity. nih.gov The development of palladium-catalyzed cross-coupling reactions of similar substrates like ethyl bromodifluoroacetate further underscores the applicability of these catalytic cycles. novartis.com
Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Reactants | Product | Catalyst State Change |
|---|---|---|---|
| Oxidative Addition | Ar-Br, Pd(0)Ln | Ar-Pd(II)(Br)Ln | Pd(0) → Pd(II) |
| Transmetalation | Ar-Pd(II)(Br)Ln, R-M | Ar-Pd(II)(R)Ln | Pd(II) → Pd(II) |
| Reductive Elimination | Ar-Pd(II)(R)Ln | Ar-R, Pd(0)Ln | Pd(II) → Pd(0) |
Ar = 2-carboxyethyl-5,6-difluorophenyl; R = coupling partner's organic group; M = organometallic species (e.g., B, Sn, Zn); L = ligand
Radical Pathway Investigations
Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions. This process can be triggered by radical initiators (like AIBN or benzoyl peroxide), heat, or light.
The homolytic cleavage of the C-Br bond would generate an aryl radical (a 2-carboxyethyl-5,6-difluorophenyl radical) and a bromine radical. This aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including:
Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or other hydrogen donor molecule, leading to the formation of Ethyl 3,4-difluorobenzoate.
Addition to π-systems: The aryl radical can add to double or triple bonds, initiating radical polymerization or other radical addition reactions.
Radical substitution: It can substitute other groups on aromatic rings or other molecules.
While specific studies on radical pathways involving this compound are not widely reported, the principles of radical chemistry suggest these pathways are plausible. For example, the use of N-bromosuccinimide (NBS) with a radical initiator is a common method for allylic and benzylic bromination, proceeding through radical mechanisms. Similar principles could be applied to initiate reactions involving the C-Br bond of this compound.
Photochemical Reaction Mechanisms and Degradation Pathways
Upon exposure to ultraviolet (UV) light, this compound can undergo photochemical degradation. The degradation can occur through direct or indirect photolysis. rsc.org
Direct Photolysis: This mechanism involves the direct absorption of a photon by the molecule, leading to its excitation to a higher energy state. This excited state can then undergo several deactivation processes, including bond cleavage. The most likely photochemical event is the homolytic cleavage of the C-Br bond, which is generally the most photosensitive bond in such molecules, to form an aryl radical and a bromine radical, as described in the radical pathways section.
Indirect Photolysis: In natural environments or in the presence of photosensitizers, indirect photolysis can occur. This process involves the absorption of light by other chemical species (like humic acids in water), which then generate reactive intermediates such as hydroxyl radicals (•OH) or singlet oxygen. rsc.orgnih.gov These highly reactive species can then attack the this compound molecule. The hydroxyl radical, being a powerful and non-selective oxidant, can attack the aromatic ring, leading to hydroxylation or even ring-opening products. frontiersin.org
Studies on the photodegradation of other halogenated aromatic compounds, such as halogenated estrogens and phthalic acid esters, show that the number and type of halogen substituents significantly influence the rate of photolysis. nih.govfrontiersin.org Increased halogenation can shift the absorption spectrum to longer wavelengths, increasing the rate of degradation under natural sunlight. nih.gov The degradation products often include dehalogenated compounds (like Ethyl 3,4-difluorobenzoate) and hydroxylated derivatives. frontiersin.org
Investigation of Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of reactants, intermediates, and transition states.
Kinetics:
In SNAr reactions , the rate is highly dependent on the concentration of both the substrate and the nucleophile. The reaction rate is accelerated by the presence of the electron-withdrawing fluoro and carboxylate groups. masterorganicchemistry.com As previously mentioned, the rate-determining step is generally the formation of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org Kinetic isotope effect (KIE) studies are a powerful tool to probe the transition state structure and can distinguish between stepwise and concerted mechanisms. nih.gov For example, a significant primary 12C/13C KIE at the carbon undergoing substitution would be expected for a concerted process where C-Br bond cleavage is part of the rate-limiting step. nih.gov
In palladium-catalyzed cross-coupling reactions , the kinetics are more complex, involving multiple steps in the catalytic cycle. The rate can be influenced by catalyst concentration, ligand type, temperature, and substrate concentration. Oxidative addition of the C-Br bond to the Pd(0) center is frequently the rate-limiting step. nih.gov
Thermodynamics:
Table 2: Factors Influencing Reaction Rates
| Reaction Type | Key Kinetic Factors |
|---|---|
| SNAr | Nucleophile strength and concentration, electron-withdrawing character of ring substituents, leaving group ability. |
| Cross-Coupling | Catalyst and ligand type, temperature, oxidative addition rate, reductive elimination rate. |
| Radical Reactions | Initiator concentration, light intensity (for photochemical initiation), stability of radical intermediates. |
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available information. Despite the compound being listed in several chemical supplier databases, detailed experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS) are not accessible in the public domain.
The inquiry, which aimed to gather specific data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), did not yield any concrete experimental values for this compound.
While information and spectroscopic data are available for various isomers and structurally related compounds, such as ethyl 2-bromo-4,5-difluorobenzoate and other bromo-difluorobenzoate derivatives, the specific data for the 3,4-difluoro isomer remains elusive. The CAS number for this compound is confirmed as 1807172-17-3, and its existence is noted by commercial suppliers. However, the detailed characterization data required for a thorough structural analysis as per the requested outline is not provided in the available resources.
Consequently, an article focusing solely on the advanced spectroscopic characterization and structural analysis of this compound with the specified detailed subsections cannot be generated at this time due to the absence of the necessary foundational scientific data.
Advanced Spectroscopic Characterization and Structural Analysis
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
While specific tandem mass spectrometry (MS/MS) data for Ethyl 2-bromo-3,4-difluorobenzoate is not widely available in public literature, the fragmentation patterns of similar aromatic esters provide a predictive framework for its analysis. In a typical MS/MS experiment, the molecular ion ([M]+•) would be isolated and subjected to collision-induced dissociation. The expected fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3) to form a benzoyl cation, followed by the sequential loss of carbon monoxide (CO). The presence of bromine and fluorine atoms would result in characteristic isotopic patterns for bromine-containing fragments.
Table 1: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (relative to ⁷⁹Br) |
| [C₉H₇BrF₂O₂]⁺• | Molecular Ion | 264 |
| [C₇H₂BrF₂O]⁺ | Loss of ethoxy radical | 219 |
| [C₆H₂BrF₂]⁺ | Loss of CO from benzoyl cation | 191 |
| [C₂H₅O]⁺ | Ethoxy cation | 45 |
Note: The m/z values are nominal and based on the most abundant isotopes. High-resolution mass spectrometry would be required for precise mass determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and confirming its identity. In a GC-MS analysis, the compound would be separated from any impurities on a chromatographic column based on its volatility and interaction with the stationary phase. The retention time in the gas chromatogram is a characteristic property that can be used for identification when compared to a known standard.
Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The resulting mass spectrum would display the molecular ion peak and a series of fragment ions. The fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. The integration of the peak area in the chromatogram provides a quantitative measure of the compound's purity.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent feature is expected to be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1720-1740 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The C-F stretching vibrations are expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹, and the C-Br stretch would be found at lower wavenumbers, typically below 700 cm⁻¹.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Ester C=O | Stretching | 1740 - 1720 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (ester) | Stretching | 1300 - 1100 |
| C-F | Stretching | 1300 - 1000 |
| C-Br | Stretching | < 700 |
Raman Spectroscopy Applications
Electronic Spectroscopy
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is employed to study the electronic transitions within the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, would show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzoyl chromophore is expected to exhibit strong absorption bands in the UV region. The substitution of the benzene (B151609) ring with bromine and fluorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted ethyl benzoate (B1203000). The electron-withdrawing nature of the halogen substituents is likely to influence the energy levels of the molecular orbitals involved in the electronic transitions.
Fluorescence Emission Spectroscopy for Excited State Properties
Fluorescence emission spectroscopy is a powerful tool to probe the excited state properties of fluorescent molecules. While many aromatic esters exhibit fluorescence, the presence of a bromine atom in this compound is expected to significantly influence its emission characteristics. The heavy-atom effect of bromine typically promotes intersystem crossing from the singlet excited state (S1) to the triplet state (T1), which can quench fluorescence and enhance phosphorescence.
A hypothetical study would involve dissolving the compound in various solvents of differing polarity and viscosity to observe any solvatochromic shifts. An excitation wavelength, likely in the UV region corresponding to its π-π* absorption band, would be used to generate emission spectra. The key parameters to be determined would include the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf). It is anticipated that the quantum yield would be low due to the bromine substituent.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
To perform this analysis, a high-quality single crystal of this compound would need to be grown, typically by slow evaporation from a suitable solvent. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
The resulting data would provide precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planar geometry of the benzene ring and the conformation of the ethyl ester group relative to the ring. The analysis would also determine the crystal system, space group, and unit cell dimensions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 965 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.8 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)
The detailed crystal structure would allow for a thorough analysis of the intermolecular forces that govern the packing of the molecules in the crystal lattice. Given the molecular structure, several types of interactions would be anticipated:
Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are likely to be present, involving the aromatic and ethyl protons as donors and the ester oxygen and fluorine atoms as acceptors.
π-Stacking: The aromatic rings may engage in π-π stacking interactions, which would be characterized by the distance and offset between adjacent rings.
Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine on neighboring molecules. The geometry and distance of these Br···O or Br···F contacts would be key indicators of this interaction.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) would be the standard method for determining the purity of a synthesized batch of this compound. A reversed-phase HPLC method would likely be developed.
The setup would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection would most commonly be performed using a UV detector set to a wavelength where the compound has strong absorbance. The purity would be assessed by calculating the area percentage of the main peak relative to any impurity peaks. For isolation purposes, the same method could be scaled up using a preparative HPLC system.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
For the analysis of this compound in complex mixtures, such as reaction monitoring or metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.
Following chromatographic separation as described above, the eluent would be introduced into the mass spectrometer source. Electrospray ionization (ESI) in positive mode would be expected to generate the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom. Further fragmentation using tandem mass spectrometry (MS/MS) could be used to confirm the structure by observing characteristic losses, such as the loss of the ethoxy group.
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the separation, identification, and quantification of "this compound". Its superiority over conventional High-Performance Liquid Chromatography (HPLC) lies in the use of smaller stationary phase particles (typically sub-2 µm), which allows for higher mobile phase linear velocities, greater resolution, and improved sensitivity, all within a shorter analysis time. nih.gov This is particularly advantageous for resolving closely related impurities or positional isomers that may be present in the sample.
The separation of positional isomers of halogenated benzoates can be challenging due to their similar physicochemical properties. However, the high efficiency of UPLC columns can often provide the necessary resolution. nih.gov The specific substitution pattern on the benzene ring of "this compound" results in a unique polarity and interaction profile with the stationary phase, allowing for its separation from other isomers.
A typical UPLC method for the analysis of "this compound" would involve the following conditions:
| Parameter | Condition |
|---|---|
| Instrument | Waters ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
| Gradient | 50-95% B over 5 minutes |
Under these conditions, "this compound" would be expected to elute as a sharp, well-defined peak, allowing for accurate quantification and purity assessment.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions. utexas.edu In the synthesis of "this compound", which is typically formed via the esterification of 2-bromo-3,4-difluorobenzoic acid, TLC is an invaluable tool to track the consumption of the starting material and the formation of the desired ester product.
The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is a thin layer of an adsorbent material, usually silica (B1680970) gel, coated on a flat carrier such as a glass or aluminum plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases.
For monitoring the esterification to form "this compound", a silica gel plate is used as the stationary phase. The starting material, 2-bromo-3,4-difluorobenzoic acid, is significantly more polar than the product, "this compound", due to the presence of the carboxylic acid group which can engage in strong hydrogen bonding with the silica gel. Consequently, the benzoic acid derivative will have a lower Retention Factor (Rf) value and will travel a shorter distance up the plate. The ethyl ester product, being less polar, will have a higher Rf value and will be observed further up the plate.
A common practice is to spot the TLC plate with three lanes: the starting material (reactant), the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. This allows for a clear comparison and helps to confirm the identity of the spots. The progress of the reaction is indicated by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualization of the spots is typically achieved under UV light (254 nm), as both the reactant and the product are UV-active due to the aromatic ring.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 TLC plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf (Reactant) | ~0.2 |
| Expected Rf (Product) | ~0.6 |
No Computational Chemistry Studies Found for this compound
Extensive searches for published computational and theoretical studies on the chemical compound this compound have yielded no specific research articles or data. As a result, it is not possible to provide an article on the quantum chemical calculations, molecular modeling, or reactivity predictions for this particular molecule.
Efforts to locate scholarly papers detailing Density Functional Theory (DFT) for geometry optimization, ab initio or semi-empirical methods for spectroscopic predictions, molecular dynamics (MD) simulations for conformational analysis, or molecular docking studies for receptor interaction have been unsuccessful. The scientific literature, to date, does not appear to contain these specific computational analyses for this compound.
While computational studies exist for structurally similar compounds, such as other halogenated benzoates or related esters, this information is not directly applicable to this compound. The precise arrangement of the bromo and difluoro substituents on the benzene ring significantly influences the molecule's electronic structure, conformation, and potential interactions, making direct extrapolation from other compounds scientifically unsound.
Therefore, the requested article, with its detailed outline on the computational chemistry and theoretical studies of this compound, cannot be generated. There is no available data in the public domain to populate the specified sections on quantum chemical calculations, molecular modeling and simulation, or the prediction of reactivity and selectivity.
Computational Chemistry and Theoretical Studies on Ethyl 2 Bromo 3,4 Difluorobenzoate
Prediction of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO governs its ability to accept electrons, functioning as an electrophile. youtube.comlibretexts.orgyoutube.com
For Ethyl 2-bromo-3,4-difluorobenzoate, the HOMO is expected to be primarily localized on the benzene (B151609) ring, with significant contributions from the bromine and oxygen atoms, which possess lone pairs of electrons. The electron-donating character of the ethyl ester group, albeit modest, also influences the HOMO energy. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the carbonyl group of the ester, which acts as an electron-withdrawing group. The presence of the electronegative fluorine and bromine atoms will also influence the energy and localization of these frontier orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. In the context of this compound, the interplay of the electron-donating and electron-withdrawing substituents will determine the magnitude of this gap.
Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis of this compound, typically calculated using Density Functional Theory (DFT) methods.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.62 | Energy difference between HOMO and LUMO |
Electrostatic Potential Maps
Electrostatic potential (ESP) maps are valuable computational tools that illustrate the charge distribution within a molecule. pearson.comnih.govresearchgate.net These maps are generated by calculating the electrostatic potential at the electron density surface of the molecule. The ESP map is color-coded to represent different regions of charge, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). Green and yellow represent regions of intermediate potential.
For this compound, the ESP map would reveal several key features. The oxygen atoms of the carbonyl group in the ester functionality would exhibit a region of high electron density (red), indicating their nucleophilic character. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would show regions of positive potential (blue or green), highlighting their susceptibility to nucleophilic attack. The bromine atom, with its polarizable nature, may present a more complex picture, potentially exhibiting both positive and negative regions of potential, a phenomenon known as a sigma-hole. researchgate.net
The ESP map provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. It can help predict sites for electrophilic and nucleophilic attack, as well as the nature of intermolecular interactions.
Spectroscopic Property Simulations
Computational methods can be employed to simulate and predict the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and the interpretation of experimental data.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.orgwisc.edursc.orgresearchgate.netacs.org The prediction of chemical shifts for this compound would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus.
The calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring would have their chemical shifts determined by the combined electronic effects of the bromo, difluoro, and ethyl carboxylate substituents. The electron-withdrawing nature of the halogens and the ester group would generally lead to downfield shifts for the aromatic protons. Similarly, the chemical shifts of the carbon atoms in the benzene ring would be significantly affected by the attached substituents. The carbon atom attached to the bromine would show a characteristic shift, as would the carbons bonded to the fluorine atoms.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS).
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Aromatic-H | 7.6 - 7.9 |
| -CH₂- (ethyl) | 4.4 |
| -CH₃ (ethyl) | 1.4 |
| ¹³C NMR | |
| C=O (ester) | 164.5 |
| Aromatic C-Br | 115.0 |
| Aromatic C-F | 150.0 - 155.0 (with C-F coupling) |
| Aromatic C-H | 125.0 - 130.0 |
| -CH₂- (ethyl) | 62.0 |
| -CH₃ (ethyl) | 14.2 |
Simulation of UV-Vis and Fluorescence Spectra
Time-dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. up.ac.zayoutube.comhnue.edu.vn For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the ester. hnue.edu.vn The substitution pattern on the benzene ring, with both electron-withdrawing (bromo, fluoro, and ester) and potentially electron-donating (ester oxygen) groups, will influence the energy of these transitions and thus the position of the absorption bands. hnue.edu.vn
Fluorescence is the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, computational methods can help predict the likelihood and characteristics of fluorescence. The simulation would involve calculating the energy of the first excited singlet state and the transition dipole moment for emission. The difference in energy between the ground and first excited singlet states would determine the wavelength of the emitted fluorescence.
Solvent Effect Modeling on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can account for these solvent effects, providing a more realistic description of molecular behavior in solution. researchgate.netijap-iq.comresearchgate.netnih.gov
Implicit Solvation Models
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common approach to modeling solvent effects. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.
For this compound, applying an implicit solvation model would allow for the study of how its properties, such as conformational preferences, HOMO-LUMO gap, and spectroscopic characteristics, change in different solvents. For example, in a polar solvent, the dipole moment of the molecule would be stabilized, which could lead to shifts in the UV-Vis absorption spectrum (solvatochromism). The relative energies of different conformers of the ethyl ester group might also be affected by the solvent polarity. These computational studies are essential for comparing theoretical predictions with experimental data, which are typically obtained in solution. researchgate.netnih.gov
Explicit Solvent Simulations (e.g., Monte Carlo Simulations)
Explicit solvent simulations offer a detailed view of the interactions between a solute and the surrounding solvent molecules. In the context of this compound, employing a method such as Monte Carlo (MC) simulations in an explicit solvent environment allows for the exploration of the conformational space and solvation structure of the molecule.
Monte Carlo simulations for a solvated system like this compound would typically involve a simulation box containing one or more solute molecules and a large number of solvent molecules (e.g., water, methanol, or a non-polar solvent). The interactions between all particles are governed by a potential energy function, which includes terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions.
The simulation proceeds through a series of random moves or perturbations of the molecules' positions and orientations. These moves are accepted or rejected based on the Metropolis criterion, which depends on the change in the system's potential energy and the temperature. This methodology allows the system to evolve towards and sample configurations from the Boltzmann distribution, providing insights into the equilibrium properties of the system.
A key aspect of explicit solvent simulations is the ability to determine the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. For this compound, one could analyze the RDFs around the fluorine atoms, the bromine atom, the carbonyl oxygen, and the ester group. This would reveal the specific hydration or solvation shells and the preferred orientation of solvent molecules around these functional groups. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen.
Synthetic Accessibility Prediction
The prediction of synthetic accessibility is a crucial aspect of computational chemistry, especially in the context of drug discovery and materials science, as it helps to prioritize molecules that are likely to be synthesizable in a laboratory setting. nih.govcbirt.net For this compound, various computational methods can be employed to estimate its synthetic accessibility score (SAS). synthiaonline.comsynthiaonline.com These methods generally fall into categories based on molecular complexity, similarity to known starting materials, and retrosynthetic analysis. tsijournals.com
More advanced methods utilize machine learning and deep learning models trained on large datasets of chemical reactions. cbirt.netscientific-computing.com These tools, such as SYNTHIA, RAscore, and DeepSA, can perform a retrosynthetic analysis by proposing potential synthetic routes from commercially available starting materials. nih.govcbirt.netsynthiaonline.comchemrxiv.org For this compound, a retrosynthetic approach would likely identify key bond disconnections, such as the ester linkage and the carbon-bromine bond. The algorithm would then search for known reactions to form these bonds, ultimately working backward to simple, purchasable precursors.
The table below provides a conceptual overview of how different synthetic accessibility prediction methods might evaluate this compound.
| Prediction Method | Conceptual Basis | Potential Considerations for this compound |
| Complexity-Based Scoring | Calculation based on molecular size, stereochemistry, and fragment complexity. | The molecule has a moderate complexity. The presence of multiple halogen substituents might increase the complexity score. |
| Similarity-Based Scoring | Comparison of molecular fragments to databases of known starting materials. | The difluorobromobenzene core is a key fragment. Its availability in chemical databases would influence the score. |
| Retrosynthesis-Based AI | AI-driven prediction of synthetic routes from simple precursors. nih.govscientific-computing.com | The model would likely propose esterification of 2-bromo-3,4-difluorobenzoic acid and synthesis of this acid via halogenation of a simpler benzene derivative. The feasibility of the specific halogenation steps would be evaluated. |
It is important to note that these computational predictions provide an estimate and the actual ease of synthesis can be influenced by factors not fully captured by the models, such as reaction yields, purification challenges, and the stability of intermediates.
Applications and Research Directions in Advanced Chemical Fields
Role as a Versatile Organic Synthesis Intermediate
The strategic placement of the bromo and difluoro substituents on the aromatic ring of Ethyl 2-bromo-3,4-difluorobenzoate makes it a powerful tool for synthetic chemists. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atoms can influence the electronic properties and metabolic stability of the resulting molecules.
Building Block for Complex Organic Molecules
While specific, publicly documented examples of complex molecules synthesized directly from this compound are limited, its structural motifs are found in various patented chemical entities. The core 2-bromo-3,4-difluorobenzoyl structure is a key component in the synthesis of intermediates for pharmaceuticals and agrochemicals. For instance, related difluorobenzoic acid derivatives are utilized in creating more complex structures through reactions like Suzuki and Stille couplings, where the bromine atom is replaced with a new carbon-carbon bond.
The general synthetic utility of similar brominated and fluorinated benzoic acid derivatives is well-established in patent literature. For example, processes for making substituted 2,4-difluorobenzoic acids often involve the manipulation of a bromine atom at a different position, highlighting the importance of such halogenated precursors in building up molecular complexity. google.comgoogleapis.com These processes underscore the potential of this compound to serve as a starting material for a diverse array of substituted aromatic compounds.
Precursor for Advanced Heterocyclic Compounds
The synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, is a key area where this compound is anticipated to be of significant value. The bromine and ester functionalities can be strategically manipulated to construct various ring systems. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions. The bromine atom can be a site for intramolecular cyclization or a precursor to other functional groups that facilitate ring formation.
Although direct examples for this compound are not readily found in peer-reviewed literature, the synthesis of fused tetracyclic quinoline (B57606) derivatives often involves precursors with similar halogen and ester functionalities. nih.gov The principles of these syntheses suggest that this compound could be a valuable starting material for novel fluorinated heterocyclic scaffolds.
Applications in Medicinal Chemistry Research
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The difluorinated phenyl ring of this compound makes it an attractive building block for the design of new therapeutic agents.
Design and Synthesis of Ligands for Specific Biological Targets
The 3,4-difluorophenyl motif is present in a number of biologically active compounds. While specific ligands derived directly from this compound are not extensively documented in public research, the parent acid, 2-bromo-3,4-difluorobenzoic acid, is commercially available and used in the synthesis of pharmaceutical intermediates. cphi-online.com This suggests that the corresponding ethyl ester would be a key intermediate in the synthesis of such ligands. The reactivity of the bromine atom allows for its incorporation into larger molecules targeting specific biological entities like enzymes or receptors.
Structure-Activity Relationship (SAR) Studies for Rational Drug Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The defined substitution pattern of this compound allows for systematic modifications to probe the interactions of a molecule with its biological target. By keeping the difluorinated phenyl core constant and modifying other parts of the molecule, medicinal chemists can understand the role of the fluorinated moiety in binding and activity.
While specific SAR studies centered on this compound are not publicly detailed, the principles of using fluorinated building blocks in SAR are well-established. The electronic effects and potential for hydrogen bonding of the fluorine atoms can significantly influence a compound's biological profile.
Development of Biochemical Probes for Enzyme and Metabolic Pathway Studies
Biochemical probes are essential tools for studying biological processes. The incorporation of fluorine, particularly radioactive isotopes like ¹⁸F, is a common strategy for creating probes for Positron Emission Tomography (PET) imaging. The bromine atom on this compound could potentially serve as a site for introducing such radiolabels, either directly or after conversion to a more suitable precursor. This would enable the in vivo tracking of molecules containing the 3,4-difluorophenyl group and the study of their distribution and target engagement. However, there are no specific published examples of this compound being used for this purpose to date.
Investigation of Molecular Mechanisms of Interaction with Biomolecules (e.g., enzyme binding, receptor binding)
The strategic placement of halogen atoms on aromatic rings can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the fluorine atoms and the presence of the bromine atom in this compound can modulate its electronic distribution and lipophilicity, which are critical factors in how a molecule interacts with biological targets such as enzymes and receptors.
While direct studies on the enzyme and receptor binding of this compound are not extensively documented in publicly available literature, the broader class of fluorinated and brominated aromatic compounds is of high interest in medicinal chemistry. The fluorine atoms can enhance binding affinity by participating in hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. The bromine atom, capable of forming halogen bonds, can also contribute to the specificity and strength of these interactions.
Future research is likely to involve computational modeling and in vitro assays to explore the potential of this compound and its derivatives as inhibitors or modulators of various enzymes and receptors implicated in disease.
Contributions to Agrochemical Research
The development of new herbicides and insecticides with improved selectivity and novel modes of action is crucial for sustainable agriculture. Halogenated aromatic compounds are a well-established class of agrochemicals, and this compound represents a potential building block for the next generation of these products.
Synthesis of Novel Herbicide Precursors with Enhanced Selectivity
The synthesis of novel herbicides often involves the use of functionalized aromatic rings as a core scaffold. The substitution pattern of this compound offers multiple reaction sites for further chemical modification, allowing for the creation of a diverse library of potential herbicide candidates. The presence of fluorine atoms is known to enhance the efficacy and metabolic stability of many herbicides. By strategically modifying the ester and bromo functionalities, researchers can aim to develop precursors to herbicides that exhibit high selectivity, targeting specific weeds while being safe for crops.
Development of Insecticide Intermediates with Specific Molecular Targets
Similarly, in the field of insecticide development, there is a continuous search for compounds that can interact with specific molecular targets in insects, leading to greater efficacy and reduced off-target effects. The difluorobromo-substituted phenyl ring of this compound can be a key component in the design of new insecticides. This structural motif can be incorporated into molecules designed to target specific insect receptors or enzymes, such as acetylcholinesterase or the GABA receptor. The unique electronic properties conferred by the halogens can play a critical role in the binding affinity and selectivity of the final insecticidal compound.
Material Science and Advanced Functional Materials
The field of material science is constantly seeking new molecular components to build advanced materials with tailored properties. The fluorine atoms in this compound impart properties that are highly desirable in certain high-performance materials.
Precursors for Fluorinated Polymers or Liquid Crystals
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyesters or other polymers. The presence of the bromine atom offers a handle for polymerization reactions, such as cross-coupling reactions, to build the polymer backbone.
Furthermore, the rigid, substituted phenyl ring structure is a common feature in liquid crystal molecules. The specific substitution pattern of this compound could be exploited to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Components in Optoelectronic Materials Research
Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices rely on organic materials with specific electronic and photophysical properties. The introduction of fluorine atoms into organic molecules can lower the HOMO and LUMO energy levels, which is a key strategy for tuning the electronic properties of materials used in these devices. This compound could be a valuable starting material for the synthesis of new host materials, dopants, or charge-transporting materials for optoelectronic applications. The bromo-substituent provides a reactive site for building more complex, conjugated systems that are essential for these technologies.
Environmental Chemistry and Degradation Studies
The presence of bromine and fluorine atoms on the benzene (B151609) ring of this compound significantly influences its environmental fate. Halogenated aromatic compounds are known for their persistence and potential toxicity, making the study of their degradation crucial. nih.govresearchgate.net
Photodegradation Kinetics and Product Identification
The photodegradation of halogenated organic compounds is often initiated by the absorption of UV radiation, leading to the cleavage of the carbon-halogen bond. researchgate.netnih.gov For brominated aromatic compounds, dehalogenation is a primary degradation mechanism. nih.gov The process generally follows pseudo-first-order kinetics, where the degradation rate is proportional to the concentration of the compound. nih.gov
Table 1: Analogous Photodegradation Kinetic Data for Halogenated Aromatic Compounds This table presents kinetic data from studies on compounds structurally related to this compound, illustrating the expected range of degradation rates.
| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Nitrobenzene | UV/H₂O₂ | - | - | nih.gov |
| 2,4-Dinitrophenol | UV/H₂O₂ | - | - | nih.gov |
| Benzoic Acid | Ozonation | - | - | nih.gov |
| Salicylic Acid | Ozonation | - | - | nih.gov |
Data for specific kinetic parameters were not provided in the search results, but the studies confirm pseudo-first-order kinetics for these degradation processes.
Biotransformation Pathways
The microbial degradation of halogenated aromatic compounds is a key process in their removal from the environment. nih.govnih.gov Bacteria have evolved diverse enzymatic pathways to break down these often recalcitrant molecules. nih.gov For halogenated benzoates, aerobic degradation pathways typically involve initial dioxygenation of the aromatic ring, followed by ring cleavage. rsc.org Anaerobic degradation can occur through reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. rsc.org
While specific biotransformation pathways for this compound have not been documented, studies on similar compounds suggest potential routes. For example, some bacterial strains are capable of utilizing chlorobenzoates as a carbon source. scirp.org The initial steps in the degradation of halogenated benzoates often involve the removal of the halogen atoms, which can be a rate-limiting step. nih.gov The ester group of this compound would likely be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3,4-difluorobenzoic acid, which would then enter the main degradation pathway. The biogenesis of benzoic acids from other precursors is a well-understood process in some organisms. tu-braunschweig.de
Table 2: Documented Microbial Degradation of Halogenated Aromatic Compounds This table provides examples of microorganisms and the halogenated aromatic compounds they are known to degrade, suggesting potential candidates for the biotransformation of this compound.
| Microorganism | Degraded Compound(s) | Key Enzymatic Step/Pathway | Reference |
| Rhodopseudomonas palustris | Chlorobenzoates | Photobiodegradation | scirp.org |
| Various Bacteria | Chlorinated hydrocarbons | Dioxygenation, Reductive dehalogenation | nih.gov |
| Various Bacteria | Halogenated aromatics | Dehalogenation, Ring cleavage | nih.govrsc.org |
Future Research Avenues and Interdisciplinary Prospects
The unique structure of this compound opens up several avenues for future research, particularly at the intersection of chemistry, biology, and computer science.
Chemoinformatic and Machine Learning Approaches for Property and Reactivity Prediction
Chemoinformatics and machine learning are increasingly powerful tools for predicting the physicochemical properties and reactivity of chemical compounds, thereby accelerating research and reducing the need for extensive experimental work. mdpi.comnih.govresearchgate.netacs.org For a compound like this compound, these computational approaches can be employed to predict its environmental fate and potential biological activity. mdpi.comnih.govresearchgate.net
Models can be developed to predict degradation pathways and rates based on the molecular structure. acs.org For instance, machine learning models have been successfully used to predict the bioavailability of aromatic contaminants in plant roots based on molecular descriptors. mdpi.comnih.govresearchgate.net Such models could be adapted to predict the persistence and bioaccumulation potential of this compound and its degradation products. Furthermore, machine learning can aid in the prediction of reaction outcomes, which is valuable for designing synthetic routes and understanding potential side reactions.
Integration with Supramolecular Chemistry for Directed Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. nih.govnih.gov The halogen atoms on this compound, particularly the bromine atom, can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and materials science. acs.orgmdpi.com
The bromine and fluorine atoms can act as halogen bond donors and acceptors, respectively, allowing for the programmed self-assembly of this compound molecules into well-defined architectures. nih.govmdpi.com This could lead to the development of novel materials with interesting optical or electronic properties. The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking of the aromatic rings, could be exploited to create complex supramolecular structures. Research in this area could explore the co-crystallization of this compound with other molecules to form functional multicomponent materials.
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromo-3,4-difluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically starts with 3,4-difluorobenzoic acid. Acyl chloride formation via thionyl chloride (SOCl₂) is followed by esterification with ethanol to yield Ethyl 3,4-difluorobenzoate. Bromination at the 2-position is achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or directed metalation strategies. Fluorine’s electron-withdrawing nature directs bromine to the ortho position relative to the ester group.
- Key Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Acyl Chloride | SOCl₂, reflux, 6h | Dry conditions to avoid hydrolysis |
| Esterification | Ethanol, RT, 12h | Excess ethanol drives equilibrium |
| Bromination | Br₂/FeBr₃, 0°C→RT | Controlled temperature prevents polybromination |
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Absence of aromatic protons adjacent to bromine (downfield shifts due to electronegative substituents).
- ¹⁹F NMR : Distinct signals for 3- and 4-fluorine (δ ≈ -110 to -120 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm; bromine-induced deshielding of adjacent carbons.
- Mass Spectrometry : Molecular ion peak at m/z 265 (C₉H₇BrF₂O₂⁺), with fragmentation patterns confirming Br and F positions.
- X-ray Crystallography : Resolves substituent positions and dihedral angles (if crystalline).
- References :
Q. What is the reactivity profile of this compound in nucleophilic substitution reactions?
- Methodological Answer : Bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) due to electron withdrawal by adjacent fluorines. Common nucleophiles (e.g., amines, alkoxides) target the 2-position.
- Example Reaction :
Ethyl 2-Br-3,4-F₂-benzoate + NH₃ → Ethyl 2-NH₂-3,4-F₂-benzoate
- Conditions : DMF, 80°C, 24h; K₂CO₃ as base.
- Challenges : Competing hydrolysis of the ester under basic conditions; use of aprotic solvents minimizes this.
- References :
Advanced Research Questions
Q. How can competing side reactions (e.g., ester hydrolysis) be minimized during nucleophilic substitution?
- Methodological Answer :
- Solvent Choice : Use anhydrous DMF or THF to suppress hydrolysis.
- Temperature Control : Lower temperatures (0–40°C) reduce ester degradation.
- Protecting Groups : Temporarily protect the ester (e.g., silylation) if harsh conditions are unavoidable.
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) avoids direct nucleophilic attack on the ester.
- References :
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer :
- HPLC-MS : Detects brominated byproducts (e.g., di-brominated isomers) at ppm levels. Use C18 columns with acetonitrile/water gradients.
- GC Limitations : Limited by thermal decomposition of the ester; derivatization (e.g., silylation) improves volatility.
- NMR Sensitivity : Dynamic range issues for impurities <1%; use spiking with authentic standards.
- Reference :
Q. How does the substituent pattern influence interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Fluorines enhance binding via polar interactions; bromine’s steric bulk modulates selectivity.
- Case Study : In cytochrome P450 inhibition assays, the 2-bromo-3,4-difluoro motif disrupts heme coordination (IC₅₀ ≈ 5 μM).
- Comparative Data :
| Compound | Enzyme Inhibition (IC₅₀) |
|---|---|
| Ethyl 2-Br-3,4-F₂-benzoate | 5.2 μM |
| Ethyl 3-Br-2,4-F₂-benzoate | 12.7 μM |
- Mechanistic Insight : Fluorine’s electronegativity increases electrophilicity at the bromine site, enhancing covalent adduct formation.
- References :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
